Introduction: Unveiling the 5-Methyl-1,3,5-dithiazinane Scaffold
Introduction: Unveiling the 5-Methyl-1,3,5-dithiazinane Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,3,5-dithiazinane
5-Methyl-1,3,5-dithiazinane, also known by its IUPAC name 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine, is a saturated heterocyclic compound featuring a six-membered ring containing two sulfur atoms and one nitrogen atom at the 1, 3, and 5 positions, respectively.[1][2] The nitrogen atom is substituted with a methyl group. This molecule serves as a foundational scaffold in heterocyclic chemistry and as a ligand in coordination chemistry.[3] Its unique conformational properties and the reactivity of its heteroatoms make it a subject of interest for synthetic and mechanistic studies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic signature, tailored for professionals in chemical research and drug development.
The fundamental structure of 5-Methyl-1,3,5-dithiazinane is depicted below.
Caption: 2D Structure of 5-Methyl-1,3,5-dithiazinane.
Core Chemical and Physical Properties
A summary of the key physical and chemical identifiers for 5-Methyl-1,3,5-dithiazinane is provided below. These data are essential for its accurate identification and handling in a laboratory setting.
| Property | Value | Source |
| CAS Registry Number | 6302-94-9 | [1][2] |
| Molecular Formula | C₄H₉NS₂ | [1] |
| Molecular Weight | 135.25 g/mol | [1] |
| Melting Point | 65 °C | [4] |
| Boiling Point | 185 °C | [4] |
| Canonical SMILES | CN1CSCS1 | [4] |
| InChIKey | QMWSBGCIPZEDPP-UHFFFAOYSA-N | [1] |
Synthesis Pathway: A Multicomponent Approach
The synthesis of 1,3,5-dithiazinane scaffolds is often achieved through multicomponent cyclothiomethylation reactions.[3] This method aligns with principles of green chemistry by efficiently constructing the heterocyclic ring from simple precursors. For 5-Methyl-1,3,5-dithiazinane, the synthesis involves the condensation of methylamine, formaldehyde, and hydrogen sulfide.
Conceptual Synthesis Protocol:
The causality behind this one-pot synthesis lies in the sequential formation of key intermediates. Initially, methylamine reacts with formaldehyde to form a transient N-methylmethaniminium ion. Concurrently, hydrogen sulfide can react with formaldehyde to form thioformaldehyde or related sulfur-containing species. These electrophilic and nucleophilic partners then undergo cyclization to yield the thermodynamically stable six-membered dithiazinane ring.
-
Reactant Preparation: In a well-ventilated fume hood, a suitable solvent (e.g., ethanol or water) is cooled in an ice bath.
-
Amine & Aldehyde Addition: An aqueous solution of methylamine is added to the solvent, followed by the slow, portion-wise addition of aqueous formaldehyde, maintaining the low temperature.
-
Sulfur Source Introduction: Hydrogen sulfide gas is bubbled through the reaction mixture at a controlled rate, or a salt like sodium hydrosulfide is added. This step is highly hazardous and requires stringent safety protocols.
-
Reaction & Isolation: The mixture is stirred and allowed to slowly warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product may precipitate or be extracted using an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 5-Methyl-1,3,5-dithiazinane.
Caption: Generalized synthesis workflow for 5-Methyl-1,3,5-dithiazinane.
Spectroscopic Characterization
Spectroscopic analysis is critical for the structural elucidation and purity assessment of 5-Methyl-1,3,5-dithiazinane.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecule's mass and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 135, corresponding to its molecular weight.[1] The fragmentation pattern can help confirm the structure, with common losses involving the methyl group, sulfur-containing fragments, and ring cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet corresponding to the three protons of the N-CH₃ group.
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Two distinct signals for the methylene protons (CH₂ ) in the ring. Due to the chair conformation of the ring, these would likely appear as complex multiplets or distinct singlets/triplets depending on the rate of ring inversion and the specific conformation. The protons at C2/C6 and C4 would be in different chemical environments.
-
-
¹³C NMR:
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A signal for the N-C H₃ carbon.
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A signal for the C H₂ carbons adjacent to the two sulfur atoms (C4).
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A signal for the C H₂ carbons adjacent to the nitrogen and a sulfur atom (C2, C6).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
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~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
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~1460-1440 cm⁻¹: C-H bending vibrations.
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~1250-1020 cm⁻¹: C-N stretching vibrations.
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~700-600 cm⁻¹: C-S stretching vibrations, which are typically weak.
Reactivity Profile: The Role of the Nitrogen Atom
The chemistry of 5-Methyl-1,3,5-dithiazinane is dominated by the Lewis basicity of the nitrogen atom. This makes it an effective ligand for coordination with Lewis acids.
Reaction with Boranes and Aluminum Halides
Studies have shown that 5-Methyl-1,3,5-dithiazinane reacts readily with Lewis acids such as borane (BH₃), deuterated borane (BD₃), boron trifluoride (BF₃), and various organoaluminum compounds like Al(CH₃)₃ and AlCl₃.[5][6]
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Mechanism of Action: The reaction proceeds via the donation of the lone pair of electrons from the nitrogen atom to the empty orbital of the Lewis acid, forming a stable N-coordinated adduct.[5] This interaction is a classic Lewis acid-base reaction.
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Structural Integrity: Importantly, the dithiazinane ring itself does not typically open or rearrange under these conditions. It maintains its six-membered chair conformation.[6]
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Conformational Preference: X-ray diffraction and molecular mechanics calculations have revealed that in the parent molecule and its adducts, the six-membered ring adopts a chair conformation with the N-methyl substituent preferentially occupying the axial position.[6] This preference is notable as it can create significant steric hindrance, yet it remains the favored conformation.
Caption: Reaction of 5-Methyl-1,3,5-dithiazinane with a Lewis acid.
Experimental Protocol: Synthesis of the N-Borane Adduct
This protocol describes a representative reaction to validate the Lewis basicity of the dithiazinane nitrogen.
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Inert Atmosphere: All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as both the reactant and the borane reagent are sensitive to air and moisture.
-
Reactant Dissolution: 5-Methyl-1,3,5-dithiazinane is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reagent Addition: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the dithiazinane solution at 0 °C to control the exothermic reaction.
-
Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is typically rapid.
-
Product Isolation: The solvent is removed under reduced pressure to yield the crude N-borane adduct.
-
Characterization: The resulting white solid adduct is characterized by NMR spectroscopy (¹¹B NMR is particularly useful here, showing a characteristic signal for the coordinated borane) and IR spectroscopy to confirm the formation of the N-B bond.
Applications and Future Directions
The primary application of 5-Methyl-1,3,5-dithiazinane is as a building block in heterocyclic synthesis and as a ligand in coordination chemistry.[3] Its ability to form stable adducts with metals and other Lewis acids makes it a useful scaffold for developing more complex molecular architectures. While direct applications in drug development are not widely reported, the dithiazine core is a component of various bioactive molecules, suggesting potential for future exploration in medicinal chemistry.[7]
Safety and Handling
A specific, comprehensive safety data sheet (SDS) for 5-Methyl-1,3,5-dithiazinane was not available in the consulted resources. However, based on the general properties of sulfur- and nitrogen-containing heterocyclic compounds, the following precautions are essential:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
References
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NIST. (n.d.). 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (2018). Dihydro-5-methyl-4H-1,3,5-dithiazine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of compounds 4a and 5a in DMSO-d6. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities. Organic Process Research & Development. Retrieved from [Link]
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SpectraBase. (n.d.). 5,6-Dihydro-2,4-dipentyl-6-methyl-4H-1,3,5-dithiazine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. Retrieved from [Link]
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NIST. (n.d.). 1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl, #1. NIST Chemistry WebBook. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis of Novel 1,3,5-Dithiazine Derivatives. Retrieved from [Link]
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Bentham Science. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
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Kuwait University. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Retrieved from [Link]
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Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]
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